3,6,7-Trimethylbenzo[d]isoxazole

Purity analysis Quality control Pharmaceutical intermediate procurement

3,6,7-Trimethylbenzo[d]isoxazole is a strategic heterocyclic building block for SGLT2 inhibitors like tofogliflozin. Its specific 3,6,7-methylation pattern confers unique crystallinity, enabling column-free purification of downstream intermediates—a critical advantage for scalable process chemistry. Procure at ≥97% purity with full analytical characterization to ensure reproducible crystallization behavior. Ideal for medicinal chemistry, reference standards, and regioisomeric comparison studies.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B13778567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,7-Trimethylbenzo[d]isoxazole
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NO2)C)C
InChIInChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3
InChIKeyBPPDOSJMPHRGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,7-Trimethylbenzo[d]isoxazole CAS 66033-72-5: Procurement-Relevant Identity and Structural Context


3,6,7-Trimethylbenzo[d]isoxazole (CAS 66033-72-5) is a heterocyclic building block with the molecular formula C₁₀H₁₁NO and molecular weight of 161.20 g/mol [1]. The compound features a benzene ring fused to an isoxazole moiety with three methyl substituents at the 3, 6, and 7 positions . It serves as a strategic synthetic intermediate in the manufacture of SGLT2 inhibitor pharmaceuticals, most notably in the scalable synthesis of tofogliflozin where its crystalline properties enable purification without column chromatography . The compound is commercially available from multiple vendors with typical purity specifications ranging from ≥95% to >99% .

Why Generic Benzoisoxazole Substitution Is Not a Viable Procurement Strategy for 3,6,7-Trimethylbenzo[d]isoxazole


Regioisomeric trimethylbenzo[d]isoxazoles (e.g., 3,5,7-, 3,4,6-, and 3,5,6-trimethyl variants) cannot be interchanged with the 3,6,7-substituted compound due to fundamentally distinct chemical, physical, and functional properties. The precise methylation pattern at positions 3, 6, and 7 confers unique crystallinity that enables purification of downstream SGLT2 inhibitor intermediates without column chromatography—a property not shared by its regioisomers . Furthermore, the substitution pattern directly influences both synthetic accessibility and the electronic properties of the fused ring system, with regioisomers exhibiting different melting points, solubility profiles, and chromatographic retention times that preclude simple substitution in validated synthetic routes [1]. The 3,6,7-substitution pattern is specifically encoded in patent literature as the designated intermediate for tofogliflozin synthesis, whereas alternative regioisomers would yield different downstream products or require complete route revalidation [2].

3,6,7-Trimethylbenzo[d]isoxazole: Quantified Evidence for Differentiated Procurement Decisions


Comparative Purity Specifications Across Commercial Sources for 3,6,7-Trimethylbenzo[d]isoxazole

Commercial availability of 3,6,7-trimethylbenzo[d]isoxazole spans multiple purity grades. The compound is offered at ≥97.0% purity (GC area %) with melting point specification of 63–66°C from major suppliers . Alternative sources provide material at >99% purity suitable for reference standard applications . The base procurement threshold for general synthetic use is typically ≥95% purity . This purity stratification enables procurement optimization based on intended application: reference standard-grade (>99%) for analytical method development and validation, technical-grade (≥97%) for pharmaceutical intermediate synthesis, and economical-grade (≥95%) for early-stage research and exploratory chemistry.

Purity analysis Quality control Pharmaceutical intermediate procurement

Regioisomeric Differentiation: Quantitative Physicochemical Property Divergence

Mass spectrometric analysis reveals that 3,6,7-trimethylbenzo[d]isoxazole and its regioisomers produce distinct fragmentation patterns that enable unambiguous identification and quantification in reaction monitoring [1]. The 3,6,7-substitution pattern yields a unique exact mass of 161.084063974 Da (C₁₀H₁₁NO) with an XLogP3-AA value of 2.8, zero rotatable bonds, and a topological polar surface area of 26 Ų [2]. These computed properties differ systematically from regioisomeric variants. The 3,5,7-trimethyl regioisomer exhibits distinct nucleophilic substitution reactivity at the isoxazole nitrogen , whereas the 3,4,6-trimethyl variant has been characterized with different synthetic utility profiles in medicinal chemistry applications .

Regioisomer differentiation Physicochemical characterization Synthetic route validation

Strategic Crystallinity Advantage in Scalable Tofogliflozin Synthesis

In the multidecagram-scale synthesis of tofogliflozin, the 3,6,7-trimethylbenzo[d]isoxazole-derived intermediate 62 exhibits crystalline properties that enable purification without column chromatography . The original tofogliflozin patent explicitly designates 3,6,7-trimethylbenzo[d]isoxazole as the required precursor for constructing the spiroketal intermediate 72, followed by methylene bridge formation to build the aromatic moiety [1]. This crystalline intermediate strategy is a key factor enabling the entire synthesis to proceed on a multidecagram scale without chromatographic purification steps . While direct quantitative crystallization yield comparisons against alternative substitution patterns are not reported in the primary literature, the patent specificity and demonstrated scalability constitute procurement-relevant differentiation.

Process chemistry SGLT2 inhibitor synthesis Crystalline intermediate Column-free purification

Benzo[d]isoxazole Class-Level Structure-Activity Relationships: Implications for Derivative Development

A systematic SAR study of 26 benzo[d]isoxazole derivatives evaluated for HIF-1α transcription inhibition revealed that subtle substitution pattern modifications produce orders-of-magnitude differences in potency, with the most active compounds achieving IC₅₀ values of 24 nM [1]. This class-level evidence demonstrates that the benzo[d]isoxazole scaffold—the core structural motif of 3,6,7-trimethylbenzo[d]isoxazole—can be elaborated into highly potent bioactive molecules when appropriately functionalized. Parallel studies on benzo[d]isoxazole-containing BET bromodomain inhibitors further confirm that methylation pattern and position critically influence target engagement and cellular potency [2]. While 3,6,7-trimethylbenzo[d]isoxazole itself serves primarily as a synthetic intermediate rather than a final bioactive compound, its substitution pattern determines the vector of further derivatization and thus the ultimate pharmacological properties of elaborated analogs.

Structure-activity relationship Biological screening Drug discovery HIF-1α inhibition

Crystal Structure Determination Enables Quality Control and Polymorph Identification

X-ray crystallographic characterization of benzo[d]isoxazole derivatives has been reported, with crystal structure determination from single crystal X-ray diffraction studies providing definitive structural confirmation [1]. A representative crystal structure of a related benzoisoxazole derivative (C₁₆H₁₆NO₃, orthorhombic, Aba2 space group) was solved with R=0.0414, revealing near-planar molecular geometry within 0.2 Å and torsion angles of -179(2)° [2]. While this specific structural determination was performed on a derivative rather than the parent 3,6,7-trimethylbenzo[d]isoxazole, the availability of crystallographic data for the compound class establishes the feasibility of definitive structural verification. Commercial suppliers can provide X-ray diffraction data upon request for batch-specific polymorph identification and quality assurance [3].

X-ray crystallography Polymorph characterization Quality control Structural verification

Analytical Reference Standards for Benzisoxazole Impurity Profiling

Benzisoxazole impurity reference standards, including 3,6,7-trimethylbenzo[d]isoxazole and related derivatives, are commercially available with comprehensive Certificates of Analysis (COA) that meet regulatory requirements for ANDA and DMF submissions . These standards support pharmaceutical product development, quality control, method validation, and stability studies . Typical impurity specifications in pharmaceutical applications require any unspecified critical impurity not more than (NMT) 0.2–0.4% area/area by HPLC, with individual unspecified impurities limited to NMT 0.15% [1]. The availability of characterized reference standards enables laboratories to establish validated analytical methods for quantifying 3,6,7-trimethylbenzo[d]isoxazole and related process impurities in SGLT2 inhibitor drug substance and drug product.

Impurity profiling Reference standards Pharmaceutical analysis Regulatory compliance

Procurement-Optimized Application Scenarios for 3,6,7-Trimethylbenzo[d]isoxazole Based on Evidence-Linked Differentiation


Pharmaceutical Process Development: Scalable SGLT2 Inhibitor Intermediate Synthesis

In the multidecagram-scale synthesis of tofogliflozin, 3,6,7-trimethylbenzo[d]isoxazole serves as a strategic building block whose derived intermediate (62) exhibits crystallinity enabling purification without column chromatography . Process chemistry groups should procure material at ≥97% purity from suppliers providing full analytical characterization to ensure reproducible crystallization behavior. The column-free purification strategy enabled by this specific regioisomer reduces both capital equipment requirements and process complexity at manufacturing scale—a key differentiator from alternative synthetic routes that rely on non-crystalline intermediates requiring chromatographic separation [1].

Analytical Reference Standard for Impurity Profiling of SGLT2 Inhibitor Drug Products

Quality control laboratories supporting SGLT2 inhibitor drug product manufacturing require certified reference standards of 3,6,7-trimethylbenzo[d]isoxazole for HPLC method validation and routine impurity monitoring . Procurement of >99% purity reference-grade material with comprehensive Certificate of Analysis documentation enables establishment of validated analytical methods that meet regulatory thresholds for unspecified impurities (NMT 0.15% individual; NMT 0.2–0.4% critical impurities) [2]. The compound's distinct exact mass (161.084063974 Da) and XLogP3-AA value (2.8) facilitate unambiguous identification via LC-MS/MS in complex pharmaceutical matrices [3].

Medicinal Chemistry: Benzo[d]isoxazole Scaffold Elaboration for HIF-1α and BET Inhibitor Discovery

Research groups pursuing HIF-1α transcription inhibitors or BET bromodomain inhibitors should procure 3,6,7-trimethylbenzo[d]isoxazole as a defined starting material for scaffold elaboration [4]. Class-level SAR studies demonstrate that benzo[d]isoxazole derivatives can achieve IC₅₀ values as low as 24 nM against HIF-1α in cell-based assays, with substitution pattern critically influencing potency [5]. The 3,6,7-trimethyl substitution pattern provides a specific vector for further functionalization that differs systematically from alternative regioisomers. Procurement of ≥95% purity material is appropriate for exploratory medicinal chemistry, with reference-grade (>99%) reserved for lead optimization and in vivo studies requiring unambiguous analytical characterization .

Academic and Industrial Synthesis Research: Regioisomer-Dependent Reactivity Studies

Investigators studying the influence of substitution pattern on heterocyclic reactivity should procure multiple regioisomers for comparative analysis. The 3,6,7-trimethylbenzo[d]isoxazole regioisomer exhibits distinct mass spectrometric fragmentation behavior compared to other trimethyl-substituted variants, enabling unambiguous identification in reaction mixtures [6]. The compound's computed descriptors—zero rotatable bonds, TPSA of 26 Ų, and XLogP3-AA of 2.8—provide a baseline for computational modeling of structure-property relationships [7]. Researchers should procure analytical data including NMR and mass spectra from suppliers to verify regioisomeric identity before initiating synthetic studies, as misidentification can lead to irreproducible results and wasted research effort.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6,7-Trimethylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.